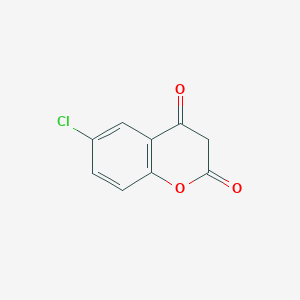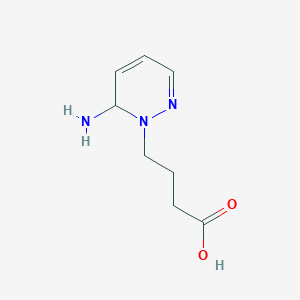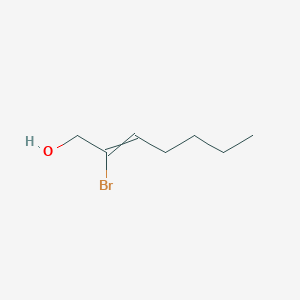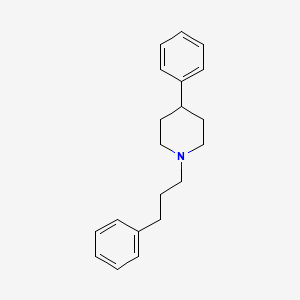
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is a pentapeptide composed of five amino acids: L-alanine, L-valine, L-asparagine, L-valine, and L-threonine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions can affect disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified side chains.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing pathways involved in cellular communication and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-tyrosine: Contains tyrosine, which introduces aromaticity and potential for phosphorylation.
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-glutamine: Glutamine substitution affects hydrogen bonding and solubility.
Uniqueness
L-Alanyl-L-valyl-L-asparaginyl-L-valyl-L-threonine is unique due to the presence of threonine, which can undergo phosphorylation, a critical post-translational modification in cellular signaling
Properties
CAS No. |
183735-39-9 |
|---|---|
Molecular Formula |
C21H38N6O8 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H38N6O8/c1-8(2)14(25-17(30)10(5)22)19(32)24-12(7-13(23)29)18(31)26-15(9(3)4)20(33)27-16(11(6)28)21(34)35/h8-12,14-16,28H,7,22H2,1-6H3,(H2,23,29)(H,24,32)(H,25,30)(H,26,31)(H,27,33)(H,34,35)/t10-,11+,12-,14-,15-,16-/m0/s1 |
InChI Key |
PHVMLQPEWTVQTK-SSGSENKNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


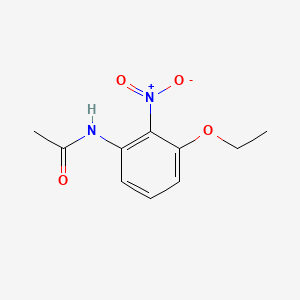

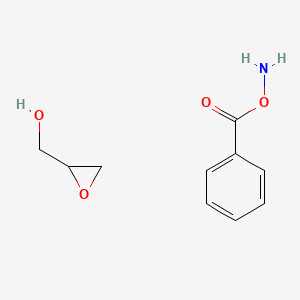
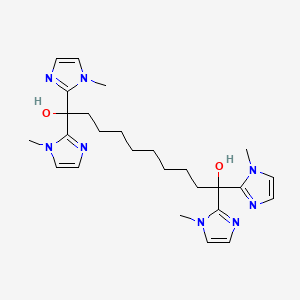
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
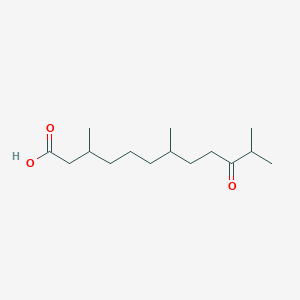
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
